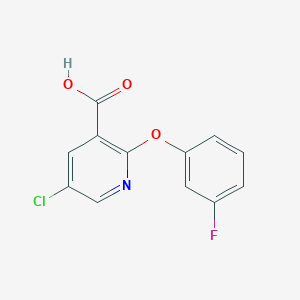

5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Description

Properties

IUPAC Name |

5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO3/c13-7-4-10(12(16)17)11(15-6-7)18-9-3-1-2-8(14)5-9/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYISFFUXOANIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorinated nicotinic acid moiety and a fluorinated phenoxy group. The synthesis typically involves:

- Formation of the Nicotinic Acid Derivative : Starting from nicotinic acid, various synthetic routes can be employed to introduce the chloro and fluorophenoxy substituents.

- Reactions with Fluorinated Phenols : The coupling reaction with 3-fluorophenol is crucial for obtaining the desired phenoxy substitution.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Nicotinic Acetylcholine Receptor Modulation

Research indicates that this compound exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that derivatives of nicotinic acids can enhance or inhibit nAChR activity, which is vital for neurotransmission and has implications in neurodegenerative diseases and addiction therapies.

- Case Study : In a study examining various nicotinic acid derivatives, this compound displayed enhanced binding affinity to nAChRs compared to non-substituted analogs, suggesting its potential as a therapeutic agent in smoking cessation and cognitive enhancement .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

- Research Findings : In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .

3. Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Mechanism of Action : The anti-inflammatory effects are hypothesized to arise from the modulation of specific signaling pathways associated with inflammation, potentially involving the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Binding : Its structural similarities to acetylcholine allow it to bind effectively to nAChRs, influencing neurotransmitter release.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | MIC (µg/mL) against S. aureus | nAChR Binding Affinity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 7.81 | High | Moderate |

| Nicotinic Acid | >20 | Moderate | Low |

| Other Nicotine Derivatives | Variable | Variable | Variable |

Scientific Research Applications

Neurological Disorders

The compound's structural similarity to nicotinic acid suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. Research indicates that compounds similar to 5-chloro-2-(3-fluorophenoxy)nicotinic acid may act as agonists or antagonists of nAChRs, leading to potential therapeutic applications in:

- Alzheimer's Disease : Modulating nAChRs could enhance cognitive function and memory.

- Parkinson's Disease : Targeting specific receptor subtypes may alleviate motor symptoms.

- Nicotine Addiction : The compound may help in developing treatments for smoking cessation by influencing reward pathways.

Anticancer Properties

Preliminary studies suggest that derivatives of nicotinic acid can exhibit cytotoxic effects against cancer cell lines. The potential for this compound to act as an anticancer agent warrants further investigation into its mechanisms of action against various malignancies.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Phenoxy Group : Utilizing fluorinated phenols.

- Nicotinic Acid Derivation : Employing standard methods for modifying carboxylic acids.

The halogen substituents can enhance electrophilic aromatic substitution reactions or nucleophilic additions, which are crucial for further functionalization in drug development.

Case Study 1: Interaction with Nicotinic Receptors

Research has demonstrated that compounds with similar structures can selectively bind to nAChR subtypes. For example, studies have shown that specific analogs exhibit varying affinities for α4β2 and α7 receptor subtypes, suggesting the potential for targeted therapies based on receptor selectivity .

Case Study 2: Anticancer Activity

In vitro studies have indicated that nicotinic acid derivatives can inhibit the proliferation of cancer cells such as Staphylococcus aureus and Bacillus subtilis. Further exploration into the structure-activity relationship (SAR) of these compounds could lead to the identification of more potent anticancer agents .

Comparison with Similar Compounds

Nicotinic Acid Derivatives with Halogenated Substituents

5-Chloro-2-(3-ethyl-phenoxy)-nicotinic acid (CAS 1316221-48-3)

- Substituents : 5-Cl, 2-O-(3-ethylphenyl).

- Molecular Weight : 277.7 g/mol.

5-Chloro-2-((2-methylpyridin-3-yl)oxy)nicotinic acid (CAS 1255147-31-9)

- Substituents : 5-Cl, 2-O-(2-methylpyridin-3-yl).

- Molecular Weight : 264.66 g/mol.

- Key Differences : Replacement of the fluorophenyl group with a methylpyridinyl moiety introduces nitrogen-based hydrogen bonding, which may enhance solubility but reduce aromatic interactions in hydrophobic binding pockets .

5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4)

- Substituents : 5-(2-fluorophenyl), 2-OH.

- Molecular Weight : 233.20 g/mol.

Benzoic Acid Derivatives with Amino/Hydroxy Groups

5-Chloro-2-((4-chlorophenyl)amino)benzoic acid (Compound 3e, )

- Substituents : 5-Cl, 2-NH-(4-chlorophenyl).

- Molecular Weight : 282 g/mol.

- Melting Point : 227–230°C.

- Key Differences: The amino linkage fosters hydrogen bonding, which may enhance target affinity but reduce metabolic stability compared to ether-linked analogs .

2-((4-Methoxyphenyl)amino)nicotinic acid (Compound 3f, )

- Substituents : 2-NH-(4-methoxyphenyl).

- Molecular Weight : 244 g/mol.

- Melting Point : 216–218°C.

Pharmacokinetic and Structural Analogs

Clonixin (2-(3-chloro-o-toluidino)nicotinic acid)

- Substituents : 2-NH-(3-chloro-o-tolyl).

- Pharmacokinetics : Rapid absorption (peak plasma levels in 1 hour), major metabolites include hydroxylated derivatives.

- Key Differences: The toluidino group facilitates rapid metabolism, whereas the phenoxy group in the target compound may prolong half-life due to reduced oxidative susceptibility .

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol)

- Substituents: 5-Cl, 2-O-(2,4-dichlorophenyl), phenol.

- Activity: Broad-spectrum antimicrobial agent via enoyl reductase inhibition.

- Key Differences: The phenolic structure and additional chlorines enhance antimicrobial potency but raise toxicity concerns compared to nicotinic acid derivatives .

Preparation Methods

Halogenation of Nicotinic Acid Derivatives

Oxidation and Purification Steps

Following the coupling reactions, oxidation or further functional group manipulations may be necessary to achieve the desired oxidation state of the nicotinic acid moiety or to remove protecting groups. Oxidizing agents such as m-chloroperoxybenzoic acid or hydrogen peroxide can be used in suitable solvents like dichloromethane or acetonitrile.

Purification typically involves crystallization or chromatographic techniques to isolate the final product with high purity.

Summary of Preparation Methods

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Halogenation | POCl₃, DMF, base (e.g., sodium acetate), 80–120 °C | Introduction of chlorine at 5-position |

| 2. Coupling (Suzuki–Miyaura) | 5-chloro-2-halonicotinic acid, 3-fluorophenylboronic acid, Pd catalyst, base, 80–110 °C | Attachment of 3-fluorophenoxy group |

| 3. Oxidation (if required) | m-Chloroperoxybenzoic acid, H₂O₂, solvents | Oxidation to desired functional state |

| 4. Purification | Crystallization, chromatography | Isolation of pure compound |

Research Findings and Industrial Considerations

- The use of phosphorus oxychloride and DMF for halogenation is well-established for selective chlorination of pyridine rings, offering good yields and scalability.

- Suzuki–Miyaura coupling is the preferred industrial method for introducing fluorophenoxy groups due to its robustness, tolerance to functional groups, and high efficiency.

- Industrial synthesis optimizes reaction parameters to reduce by-products and improve cost-effectiveness, often employing continuous flow reactors for better control.

- The presence of fluorine atoms, especially in the phenoxy group, significantly influences the compound’s biological activity and physicochemical properties, justifying the synthetic effort to incorporate such substituents.

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution (SNAr) between a halogenated nicotinic acid derivative and a fluorophenol. For example:

Start with 5-chloronicotinic acid and activate the hydroxyl group via esterification or halogenation.

React with 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C to substitute the chlorine at position 3.

Acidic hydrolysis to regenerate the carboxylic acid group.

Optimization tips:

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm substituent positions via <sup>1</sup>H and <sup>19</sup>F NMR. The fluorine atom’s deshielding effect and coupling patterns help verify the phenoxy group’s attachment .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₂H₇ClFNO₃; theoretical MW: 267.02 g/mol).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the ester or amide derivatives .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro, phenoxy) influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent | Position | Effect on Activity | Example Analog |

|---|---|---|---|

| Cl | 5 | Enhances metabolic stability | 6-Chloro-5-(trifluoromethyl)nicotinic acid |

| F | 3-phenoxy | Modulates electron density, improving target binding | 2-(Difluoromethyl)-6-hydroxynicotinic acid |

- Computational Modeling : Use DFT calculations to analyze electron-withdrawing effects of Cl/F on the aromatic ring’s reactivity .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using exact solvent ratios and catalysts (e.g., TBTU vs. HATU in amide coupling) .

- Meta-Analysis : Compare data across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). For example, discrepancies in IC₅₀ may arise from assay buffer pH or temperature variations .

- Control Experiments : Test intermediate stability under storage conditions (e.g., ester hydrolysis in DMSO) .

Q. What advanced strategies can optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Prodrug Design : Synthesize methyl or ethyl esters to enhance bioavailability, followed by in vivo esterase cleavage .

- Salt Formation : Explore sodium or ammonium salts to improve aqueous solubility (test via shake-flask method at pH 7.4) .

- Metabolic Profiling : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2) using AutoDock Vina. Prioritize compounds with lower binding energies (< -8 kcal/mol) .

- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability. Analyze RMSD plots for conformational shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.